Zongertinib
CAS No.: 2728667-27-2
Cat. No.: VC14581663
Molecular Formula: C29H29N9O2
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2728667-27-2 |
---|---|
Molecular Formula | C29H29N9O2 |
Molecular Weight | 535.6 g/mol |
IUPAC Name | N-[1-[4-[3-methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperidin-4-yl]prop-2-enamide |
Standard InChI | InChI=1S/C29H29N9O2/c1-4-26(39)34-19-9-11-38(12-10-19)29-30-15-23-27(36-29)28(32-16-31-23)35-20-5-8-25(18(2)13-20)40-21-6-7-24-22(14-21)33-17-37(24)3/h4-8,13-17,19H,1,9-12H2,2-3H3,(H,34,39)(H,31,32,35) |
Standard InChI Key | YSGNGFPNTLERCR-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCC(CC4)NC(=O)C=C)OC5=CC6=C(C=C5)N(C=N6)C |
Introduction
Mechanism of Action and Preclinical Efficacy
Selective HER2 Inhibition
Zongertinib inhibits HER2 through covalent modification of Cys805 in the kinase domain, achieving a half-maximal inhibitory concentration (IC₅₀) of 0.6 nM in enzymatic assays . Crucially, it exhibits >100-fold selectivity over EGFR, avoiding the dermatologic and gastrointestinal toxicities common with dual HER2/EGFR inhibitors .
Preclinical Tumor Models
In HER2-mutant NSCLC xenografts, zongertinib induced tumor shrinkage of 60–80% at 10 mg/kg doses, with complete responses observed in 30% of models . Combination studies demonstrated synergy with antibody-drug conjugates (ADCs) and KRASG12C inhibitors, enhancing antitumor efficacy without additive toxicity .
Table 1: Preclinical Efficacy of Zongertinib in HER2-Driven Models
Model Type | Dose (mg/kg) | Tumor Shrinkage (%) | Complete Response Rate (%) |
---|---|---|---|
NSCLC Xenografts | 10 | 60–80 | 30 |
Breast Cancer PDX | 15 | 75 | 25 |
Gastric Cancer Cell | 0.1 µM | 90 (growth inhibition) | N/A |
Pharmacokinetics and Drug Interactions
Absorption and Metabolism
Zongertinib reaches peak plasma concentration (Cₘₐₓ) within 4–6 hours post-oral administration, with a bioavailability of 35–40% in preclinical species . Hepatic metabolism primarily involves CYP3A4/5, contributing to 85% of systemic clearance .
CYP3A-Mediated Drug-Drug Interactions
A clinical study (N=15) quantified the interaction between zongertinib (60 mg single dose) and carbamazepine (CYP3A inducer). Co-administration reduced zongertinib’s AUC₀–∞ by 63.5% (90% CI: 58.4–68.0%) and Cₘₐₓ by 43.6% .
Table 2: Pharmacokinetic Impact of Carbamazepine on Zongertinib
Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
---|---|---|
AUC₀–∞ | 0.365 | 0.320–0.416 |
Cₘₐₓ | 0.564 | 0.451–0.706 |
Clinical Trial Findings in HER2-Mutant NSCLC
Phase Ib Beamion LUNG-1 Trial
As of May 2024, 132 patients received zongertinib (120 mg or 240 mg daily). Key outcomes included:
Dose Optimization Analysis
The 120 mg dose achieved a 72.4% ORR (investigator-assessed) versus 78.2% at 240 mg, suggesting a plateau in efficacy above 120 mg . Safety data favored the lower dose, with Grade ≥3 adverse events occurring in 25% (120 mg) vs. 38% (240 mg) of patients .
Table 3: Phase Ib Efficacy by Dose Cohort (Beamion LUNG-1)
Parameter | 120 mg Cohort (N=58) | 240 mg Cohort (N=74) |
---|---|---|
ORR (Investigator) | 72.4% | 78.2% |
DCR | 95% | 100% |
Median PFS (months) | 9.1 | 10.3 |
Brain Metastasis DCR | 74% | 92% |
Ongoing Clinical Development
Beamion PANTUMOR-1 Trial
This basket trial (NCT05578902) evaluates zongertinib in HER2-altered solid tumors, including breast, gastric, and colorectal cancers. Preliminary data show a 45% ORR in HER2-mutant breast cancer (N=20) .
Combination Therapy Studies
Preclinical rationale supports ongoing trials combining zongertinib with:
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